molecular formula C20H17F3N2O2 B14236675 4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline CAS No. 500732-90-1

4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline

Cat. No.: B14236675
CAS No.: 500732-90-1
M. Wt: 374.4 g/mol
InChI Key: YDYFOOGDNVRBIU-UHFFFAOYSA-N
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Description

4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected through a bis(oxy) linkage to a central phenyl ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-(trifluoromethyl)phenol with 4,4’-dinitrodiphenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) and hydrazine to yield the desired dianiline compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. It can also form hydrogen bonds and π-π interactions with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-Fluoro-2-(trifluoromethyl)phenol
  • 4,4’-[4,4’-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy)]dianiline

Uniqueness

4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline is unique due to its specific trifluoromethyl substitution, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and reactivity .

Properties

CAS No.

500732-90-1

Molecular Formula

C20H17F3N2O2

Molecular Weight

374.4 g/mol

IUPAC Name

4-[(4-aminophenoxy)-[2-(trifluoromethyl)phenyl]methoxy]aniline

InChI

InChI=1S/C20H17F3N2O2/c21-20(22,23)18-4-2-1-3-17(18)19(26-15-9-5-13(24)6-10-15)27-16-11-7-14(25)8-12-16/h1-12,19H,24-25H2

InChI Key

YDYFOOGDNVRBIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N)C(F)(F)F

Origin of Product

United States

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